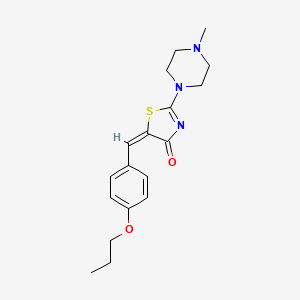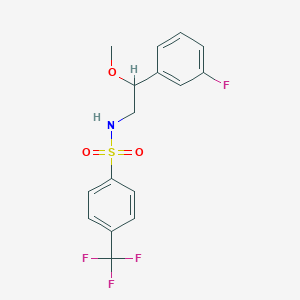![molecular formula C10H9N3O3S B2621104 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate CAS No. 1795502-86-1](/img/structure/B2621104.png)
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate is an organic compound that features a thiocyanate group attached to a 2-oxoethyl moiety, which is further connected to a 2-methyl-5-nitrophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate typically involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroformate to form an intermediate, which is then treated with ammonium thiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiocyanate group can be hydrolyzed to form corresponding amides.
Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 2-[(2-Methyl-5-aminophenyl)amino]-2-oxoethyl thiocyanate.
Reduction: Formation of 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl amide.
Substitution: Formation of various substituted thiocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate exerts its effects involves interactions with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial or anticancer activities. The thiocyanate group can also participate in the formation of covalent bonds with biological molecules, enhancing its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrobenzophenone: Shares the nitro and amino functionalities but lacks the thiocyanate group.
2-Methyl-5-nitroaniline: Similar aromatic structure but without the oxoethyl and thiocyanate groups.
Uniqueness
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate is unique due to the presence of both the thiocyanate and oxoethyl groups, which confer distinct chemical reactivity and potential biological activities not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
[2-(2-methyl-5-nitroanilino)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-7-2-3-8(13(15)16)4-9(7)12-10(14)5-17-6-11/h2-4H,5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNLRVDGQUUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)


![6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2621027.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)
![4-ethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2621030.png)
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-propylthiophene-3-carboxylate](/img/structure/B2621032.png)
![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2621033.png)
![Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2621034.png)

![5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2621039.png)
![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)

